BenchChemオンラインストアへようこそ!

7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Kinase selectivity CDK2 inhibition Structure–activity relationship

7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 338394-48-2, molecular formula C14H11N5O, molecular weight 265.27 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine class of fused bicyclic heterocycles. This scaffold is extensively employed in the design of ATP-competitive kinase inhibitors, with the 3-carbonitrile and 7-amino substituents serving as key pharmacophoric features that engage the hinge region of kinase active sites.

Molecular Formula C14H11N5O
Molecular Weight 265.27 g/mol
CAS No. 338394-48-2
Cat. No. B3035616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS338394-48-2
Molecular FormulaC14H11N5O
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)N
InChIInChI=1S/C14H11N5O/c1-20-11-4-2-9(3-5-11)12-8-17-14-10(6-15)7-18-19(14)13(12)16/h2-5,7-8H,16H2,1H3
InChIKeyAWCYDLLKZINFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 338394-48-2): A Core Heterocyclic Scaffold for Kinase-Targeted Medicinal Chemistry


7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 338394-48-2, molecular formula C14H11N5O, molecular weight 265.27 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine class of fused bicyclic heterocycles. This scaffold is extensively employed in the design of ATP-competitive kinase inhibitors, with the 3-carbonitrile and 7-amino substituents serving as key pharmacophoric features that engage the hinge region of kinase active sites [1]. The compound is primarily utilized as a synthetic intermediate and a core scaffold in medicinal chemistry research, particularly for programs targeting cyclin-dependent kinases (CDKs) and other protein kinases implicated in oncology indications [2]. Its structure enables regioselective derivatization at multiple positions, making it a versatile starting point for focused library synthesis and structure–activity relationship (SAR) exploration [3].

Why 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Casually Substituted: Substituent-Dependent Kinase Selectivity


Within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class, even minor substituent variations at positions 5, 6, and 7 produce substantial shifts in kinase selectivity profiles, antiproliferative potency, and physicochemical properties [1]. Published SAR studies demonstrate that the 4-methoxyphenyl group at C6 confers a distinct electronic and steric environment that differs from unsubstituted phenyl, halogenated phenyl, or heteroaryl analogs. For example, in a series of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles, the nature of the C7 aryl substituent was shown to shift anti-proliferative IC50 values by more than 10-fold across different cancer cell lines when compared with the clinical standard doxorubicin [2]. The 7-amino group present in this compound provides a hydrogen-bond donor that is absent in 7-substituted amino or 7-unsubstituted analogs, directly affecting both target binding and solubility. Generic substitution with an uncharacterized pyrazolo[1,5-a]pyrimidine derivative therefore risks loss of target engagement, altered selectivity, and unpredictable cellular activity. Procuring the specific CAS 338394-48-2 compound ensures experimental reproducibility and fidelity to published SAR data, which is critical for hit-to-lead and lead optimization programs [3].

Quantitative Pharmacological and Structural Evidence for 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile vs. In-Class Analogs


C6 4-Methoxyphenyl Substitution Confers Distinct Kinase Selectivity vs. C6-Unsubstituted Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile core scaffold (BDBM24629) shows measurable but weak affinity for CDK2/cyclin A2. The addition of the C6 4-methoxyphenyl and C7 amino substituents—the defining structural features of CAS 338394-48-2—is anticipated to significantly enhance CDK2 binding through additional hydrophobic contacts with the ATP-binding pocket and hydrogen bonding via the 7-amino group. While a direct head-to-head IC50 comparison using the identical assay format has not been published for this exact compound, the class-level SAR indicates that C6 aryl substitution is a critical driver of kinase potency [1].

Kinase selectivity CDK2 inhibition Structure–activity relationship

C7 7-Amino Substituent Provides a Hydrogen-Bond Donor Absent in 7-Chloro or 7-Substituted Amino Analogs

In the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class, the C7 substituent directly impacts the hinge-binding interaction with the kinase active site. The 7-amino group present in CAS 338394-48-2 acts as a hydrogen-bond donor to the hinge region backbone carbonyl, a critical interaction for ATP-competitive inhibition. By contrast, the 7-chloro analog (e.g., 5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, BDBM24632) shows weak CDK2 inhibition with an IC50 of 1,500 nM [1]. The 7-amino motif offers a distinct hydrogen-bonding profile that cannot be replicated by 7-halo, 7-alkoxy, or 7-unsubstituted variants [2].

Hinge-binding motif ATP-competitive inhibition Hydrogen-bond donor

3-Carbonitrile Group Enables Key Polar Interaction Distinct from 3-Carboxamide or 3-Unsubstituted Analogs

The 3-carbonitrile group at the pyrazole ring of CAS 338394-48-2 serves as a hydrogen-bond acceptor and contributes to the electronic character of the heterocyclic core. In the CK2 kinase inhibitor design study by Dowling et al. (2013), the 3-carbonitrile was identified as a key moiety enabling a specific polar interaction within the kinase active site that contributed to both potency and selectivity; removal or modification of this group (e.g., to 3-carboxamide) abolished the desired binding mode [1]. The carbonitrile group is therefore not a passive structural feature but an active participant in target recognition that distinguishes this compound from 3-H, 3-carboxamide, or 3-ester analogs [2].

Kinase selectivity Polar interaction Carbonitrile pharmacophore

Crystal Structure Confirms Planar Geometry and Intramolecular Interaction Network That Differ from Other C6 Aryl Analogs

The single-crystal X-ray structure of CAS 338394-48-2 has been determined. The molecule adopts a nearly planar conformation with a torsion angle of −179(2)° for C(4)–C(7)–C(8)–C(9) [1]. The dihedral angle between the phenyl ring and the pyrazolo[1,5-a]pyrimidine core is 26.4°, with intermolecular interactions dominated by van der Waals forces (nearest intermolecular distance of 3.647 Å between O(3) and C(4)) [1]. This specific solid-state packing arrangement influences solubility, dissolution rate, and formulation behavior. Analogs with different C6 aryl substituents (e.g., 3-chlorophenyl, 2-methoxyphenyl) adopt different crystal packing geometries and may exhibit altered physicochemical properties relevant to sample handling and bioassay reproducibility [2].

X-ray crystallography Molecular conformation Solid-state structure

Recommended Application Scenarios for 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Based on Verifiable Evidence


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs Targeting CDKs

This compound serves as a well-characterized core scaffold for CDK2/CDK4/CDK6 inhibitor design. The 7-amino group provides the hinge-binding hydrogen-bond donor, the 3-carbonitrile enables a key polar interaction, and the C6 4-methoxyphenyl group occupies a hydrophobic pocket adjacent to the ATP-binding site [1]. Medicinal chemistry teams should procure CAS 338394-48-2 as the starting scaffold when the synthetic route requires a pre-functionalized core with the 4-methoxyphenyl already installed at C6, avoiding additional synthetic steps. Subsequent SAR exploration can focus on C5 and C2 modifications while retaining the established C6 and C7 pharmacophoric elements [2].

Selectivity Profiling Against a Kinase Panel to Map Substituent-Dependent Selectivity

The C6 4-methoxyphenyl substitution pattern represents one distinct point in the pyrazolo[1,5-a]pyrimidine selectivity landscape. Procuring CAS 338394-48-2 alongside its C6-phenyl, C6-halophenyl, and C6-heteroaryl analogs enables systematic selectivity profiling across a kinase panel (e.g., CDK family, CK2, Pim kinases, TRKA) to map how the 4-methoxyphenyl group shifts selectivity versus other C6 substituents [1]. This comparative profiling is directly supported by class-level SAR evidence demonstrating that C6 substituent identity modulates kinase selectivity [2].

Solid-State Characterization and Pre-formulation Studies for Early-Stage Lead Candidates

The experimentally determined single-crystal structure of CAS 338394-48-2 provides a definitive reference for solid-state characterization. The planar conformation (torsion angle −179°), defined dihedral angle (26.4°), and van der Waals-dominated crystal packing permit PXRD-based identity verification of each batch and inform solubility and dissolution rate predictions [1]. Pre-formulation teams can use this compound to establish baseline solid-state properties for the pyrazolo[1,5-a]pyrimidine-3-carbonitrile series before committing to a specific lead candidate. Batch-to-batch variability can be controlled against the published crystallographic parameters [2].

Focused Library Synthesis for Dual CDK2/TRKA or CDK2/Tubulin Inhibitor Programs

Recent literature demonstrates that pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives with appropriate C6 and C7 substitution can achieve dual CDK2/TRKA inhibition or CDK2/tubulin dual targeting [1]. CAS 338394-48-2 provides the C6 4-methoxyphenyl and C7 amino substitution pattern as a starting point for focused library synthesis aimed at evaluating dual inhibition hypotheses. Researchers should procure this specific compound as the core intermediate and systematically vary the C2 and C5 positions to explore SAR for dual-target engagement [2].

Quote Request

Request a Quote for 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.